molecular formula C13H9BrN2 B11796160 2-Bromo-5-phenyl-1H-benzo[d]imidazole

2-Bromo-5-phenyl-1H-benzo[d]imidazole

Cat. No.: B11796160
M. Wt: 273.13 g/mol
InChI Key: LQXLOMLTUDALGZ-UHFFFAOYSA-N
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Description

2-Bromo-5-phenyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a phenyl group in the structure of this compound makes it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-phenyl-1H-benzo[d]imidazole can be achieved through several methods. One common method involves the cyclization of o-phenylenediamine with a brominated aromatic aldehyde under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring.

Another method involves the use of palladium-catalyzed N-arylation and copper-catalyzed C-H functionalization/C-N bond formation. This one-pot synthesis starts from N-phenylbenzimidamides and iodobenzenes or bromobenzenes .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials, cost, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of a base and a suitable solvent.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzimidazoles can be formed.

    Oxidation Products: N-oxides of benzimidazole derivatives.

    Reduction Products: Dehalogenated benzimidazole derivatives.

Scientific Research Applications

2-Bromo-5-phenyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-phenyl-1H-benzo[d]imidazole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The presence of the bromine atom and phenyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

2-Bromo-5-phenyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:

    2-Phenylbenzimidazole: Lacks the bromine atom, which may result in different reactivity and biological activity.

    2-Bromo-1H-benzimidazole: Lacks the phenyl group, which may affect its binding affinity and specificity.

    5-Phenyl-1H-benzo[d]imidazole:

The uniqueness of this compound lies in the presence of both the bromine atom and the phenyl group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H9BrN2

Molecular Weight

273.13 g/mol

IUPAC Name

2-bromo-6-phenyl-1H-benzimidazole

InChI

InChI=1S/C13H9BrN2/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

LQXLOMLTUDALGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)Br

Origin of Product

United States

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